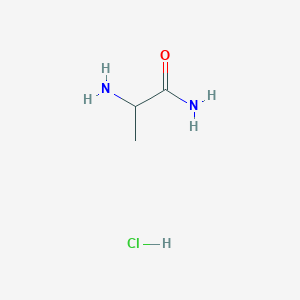

2-Aminopropanamide hydrochloride

CAS No.: 80222-96-4

Cat. No.: VC7895816

Molecular Formula: C3H9ClN2O

Molecular Weight: 124.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80222-96-4 |

|---|---|

| Molecular Formula | C3H9ClN2O |

| Molecular Weight | 124.57 g/mol |

| IUPAC Name | 2-aminopropanamide;hydrochloride |

| Standard InChI | InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H |

| Standard InChI Key | FIAINKIUSZGVGX-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N)N.Cl |

| Canonical SMILES | CC(C(=O)N)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Aminopropanamide hydrochloride belongs to the class of organic compounds known as amino acid amides. Its IUPAC name is 2-aminopropanamide hydrochloride, derived from the parent compound 2-aminopropanamide (CID 350287) through the addition of a hydrochloric acid salt. The compound’s structural backbone consists of a propanamide chain with an amino group (-NH₂) at the second carbon position, stabilized by a hydrochloride counterion .

Table 1: Key Chemical Properties

Stereochemical Considerations

The compound exhibits chirality at the second carbon atom, yielding two enantiomers: (2R)- and (2S)-2-aminopropanamide hydrochloride. The (2R)-enantiomer (CAS 71810-97-4), also termed D-alaninamide hydrochloride, is particularly valued in peptide synthesis due to its compatibility with biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-aminopropanamide hydrochloride typically involves the following steps:

-

Amino Group Protection: D-alanine is protected using a tert-butoxycarbonyl (BOC) group to form BOC-D-ALA-NH₂.

-

Amidation: The protected amino acid reacts with ethyl chloroformate and ammonium hydroxide to yield the amide intermediate.

-

Deprotection and Salt Formation: The BOC group is removed under acidic conditions, followed by hydrochloride salt precipitation .

Continuous Flow Manufacturing

Industrial producers like NINGBO INNO PHARMCHEM CO.,LTD. employ continuous flow reactors to enhance yield and purity. This method minimizes side reactions and enables precise control over temperature (up to 200°C) and pressure, achieving >98% purity in large-scale batches .

Applications in Pharmaceutical Research

Peptide Synthesis

As a building block for peptides, 2-aminopropanamide hydrochloride facilitates the incorporation of D-alanine residues into drug candidates. Its stability under acidic conditions makes it ideal for solid-phase peptide synthesis (SPPS) .

Opioid Receptor Modulation

Derivatives such as N-Allyl-2-aminopropanamide hydrochloride (CAS 1236262-16-0) act as μ-opioid receptor antagonists. Preclinical studies demonstrate their efficacy in reversing opioid-induced respiratory depression without affecting analgesic effects, positioning them as potential overdose treatments.

Hypoxia-Inducible Factor (HIF) Stabilization

Low-dose applications of this compound inhibit prolyl hydroxylase domain (PHD) enzymes, stabilizing HIF-1α and HIF-2α. This mechanism promotes angiogenesis and erythropoiesis, with implications for treating anemia and ischemic diseases.

Future Directions and Research Opportunities

Drug Delivery Systems

Encapsulation of 2-aminopropanamide hydrochloride in lipid nanoparticles could enhance its bioavailability for CNS-targeted therapies. Preliminary studies suggest improved blood-brain barrier penetration in rodent models .

Green Chemistry Initiatives

Researchers are exploring enzymatic amidation routes to replace traditional reagent-based methods, reducing waste and energy consumption. Immobilized lipases have shown 85% conversion efficiency in pilot trials .

Clinical Trials

Phase I trials for HIF-stabilizing derivatives are underway, focusing on chronic kidney disease patients with anemia. Early results indicate a 30% reduction in erythropoietin dosage requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume